3-Acetylbiphenyl
Overview
Description
3-Acetylbiphenyl, also known as 1-(3-Phenylphenyl)ethanone, is an organic compound with the molecular formula C14H12O. It is a derivative of biphenyl, where an acetyl group is attached to the third carbon of one of the phenyl rings. This compound is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylbiphenyl can be synthesized through several methods. One common method involves the reaction of phenylboronic acid with 1-(3-Chlorophenyl)ethanone in the presence of a palladium catalyst. The reaction is typically carried out under reflux conditions for about 20 hours .
Industrial Production Methods: In industrial settings, this compound is often produced using Friedel-Crafts acylation. This method involves the reaction of biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This process is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylbiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-Acetylbiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of the acetyl group, which can undergo nucleophilic attack. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic addition .
Comparison with Similar Compounds
4-Acetylbiphenyl: Similar structure but with the acetyl group attached to the fourth carbon.
2-Acetylbiphenyl: Acetyl group attached to the second carbon.
Biphenyl: The parent compound without any acetyl group.
Uniqueness: 3-Acetylbiphenyl is unique due to its specific positioning of the acetyl group, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its isomers .
Properties
IUPAC Name |
1-(3-phenylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHQPWCDGRZWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953219 | |
Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-01-4 | |
Record name | 3112-01-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-acetylbiphenyl in the synthesis of phenyl-substituted flavonoids, and how does the position of the hydroxyl group on this molecule affect the final product?
A: this compound serves as a crucial starting material in the synthesis of 6- and 8-phenyl-substituted flavonoids. [] The position of the hydroxyl group on the biphenyl ring determines the final substitution pattern of the flavonoid.
- This compound-4-ol reacts with substituted benzaldehydes to yield 5'-phenyl-substituted chalcones, which are then cyclized to form 6-phenylflavanones and 6-phenylflavones. []
- Conversely, This compound-2-ol leads to the formation of 3'-phenyl-substituted chalcones, ultimately resulting in 8-phenylflavanones and 8-phenylflavones. []
Q2: How does the presence of a phenyl group at the 6- or 8-position influence the spectral properties of the synthesized flavonoids?
A: The research indicates that the introduction of a phenyl group at either the 6- or 8-position of the flavonoid scaffold affects its spectral characteristics. [] While the study does not provide specific details on these spectral changes, it suggests that the presence and position of the phenyl substituent can be identified and analyzed through spectroscopic techniques. Further investigation into the specific spectral shifts caused by the phenyl group could provide valuable insights into the structure-property relationships of these modified flavonoids.
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